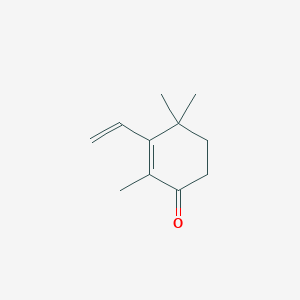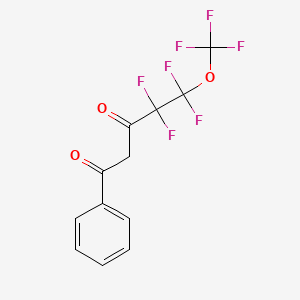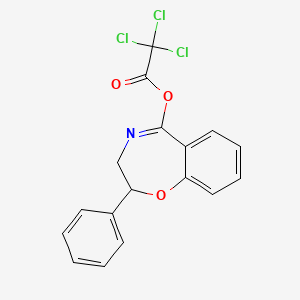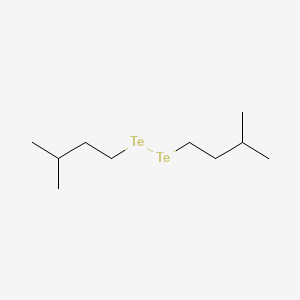
Bis(3-methylbutyl)ditellane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylbutyl)ditellane is an organotellurium compound with the molecular formula C10H22Te2 It consists of two tellurium atoms bonded to two 3-methylbutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylbutyl)ditellane typically involves the reaction of tellurium with 3-methylbutyl halides under controlled conditions. One common method is the reaction of tellurium tetrachloride with 3-methylbutyl magnesium bromide (Grignard reagent) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of tellurium compounds.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methylbutyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium and 3-methylbutyl derivatives.
Substitution: The tellurium atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2) and 3-methylbutyl alcohol.
Reduction: Elemental tellurium and 3-methylbutyl derivatives.
Substitution: Various organotellurium halides.
Aplicaciones Científicas De Investigación
Bis(3-methylbutyl)ditellane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis(3-methylbutyl)ditellane involves its interaction with molecular targets such as enzymes and cellular components. The tellurium atoms can form bonds with sulfur-containing amino acids in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-pyridyl)ditellane
- Bis(2-methylbutyl)ditellane
- Bis(3-methylbutyl)disulfide
Uniqueness
Bis(3-methylbutyl)ditellane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propiedades
| 79971-81-6 | |
Fórmula molecular |
C10H22Te2 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
3-methyl-1-(3-methylbutylditellanyl)butane |
InChI |
InChI=1S/C10H22Te2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
VSLBKRLRAHDYCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[Te][Te]CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/no-structure.png)

![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
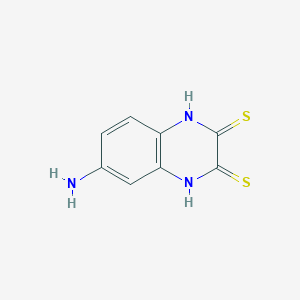
phosphane](/img/structure/B14416070.png)
